Methyl 4-butoxybenzoate
CAS No.: 4906-25-6
Cat. No.: VC2433966
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4906-25-6 |
|---|---|
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.25 g/mol |
| IUPAC Name | methyl 4-butoxybenzoate |
| Standard InChI | InChI=1S/C12H16O3/c1-3-4-9-15-11-7-5-10(6-8-11)12(13)14-2/h5-8H,3-4,9H2,1-2H3 |
| Standard InChI Key | PUHCYTHGLBCWEA-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)OC |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C(=O)OC |
Introduction
Physical Properties and Characteristics
Based on structure-property relationships with similar compounds, we can predict several physical properties of Methyl 4-butoxybenzoate.
Physical State and Sensory Properties
While Methyl 4-methoxybenzoate is described as having "sweet, anise, and balsam tasting" properties , Methyl 4-butoxybenzoate would likely exhibit different olfactory and taste characteristics due to its longer alkyl chain. The butoxy group would increase the compound's lipophilicity and potentially modify its sensory profile.
Melting and Boiling Points
Methyl 4-methoxybenzoate has reported melting and boiling points of 48-51°C and 244-245°C, respectively . Methyl 4-butoxybenzoate would likely have a lower melting point and higher boiling point due to the longer butoxy chain, which increases molecular weight and introduces greater conformational flexibility.
Solubility and Partition Coefficient
The Log P (octanol-water partition coefficient) of Methyl 4-methoxybenzoate is around 2.05 , indicating moderate lipophilicity. For Methyl 4-butoxybenzoate, the Log P value would be expected to be higher (approximately 3.0-3.5) due to the longer alkyl chain, resulting in lower water solubility and higher lipid solubility.
Spectroscopic and Analytical Characteristics
Based on the structural information of related compounds, we can predict certain spectroscopic properties of Methyl 4-butoxybenzoate.
Spectral Data
The compound would likely show characteristic infrared absorption bands for the ester carbonyl (approximately 1710-1730 cm⁻¹) and C-O stretching bands for both the ester and ether functionalities. In ¹H NMR spectroscopy, signals would be expected for:
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Methyl ester protons (singlet, δ ~3.8 ppm)
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Butoxy chain protons (multiple signals between δ 0.9-4.0 ppm)
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Aromatic protons (two doublets in an AA'BB' pattern, δ ~6.9 and ~7.9 ppm)
Chromatographic Behavior
Due to its increased hydrophobicity compared to Methyl 4-methoxybenzoate, Methyl 4-butoxybenzoate would be expected to have longer retention times in reverse-phase HPLC and GC analyses.
Biochemical and Toxicological Considerations
Metabolic Fate
Based on the metabolic processing of similar compounds, Methyl 4-butoxybenzoate would likely undergo:
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Hydrolysis of the methyl ester to form 4-butoxybenzoic acid
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Potential oxidative metabolism of the butoxy chain
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Phase II conjugation (glucuronidation, sulfation) of metabolites
| Hazard Category | Methyl 4-methoxybenzoate | Expected for Methyl 4-butoxybenzoate |
|---|---|---|
| Acute toxicity | Category 2 | Likely similar or lower toxicity |
| Eye irritation | Category 2 | Expected to be irritating |
| Skin irritation | Category 2 | Expected to be irritating |
| Respiratory effects | Category 3 | Possible respiratory irritant |
Research Gaps and Future Directions
The limited information available on Methyl 4-butoxybenzoate highlights several research opportunities:
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Synthesis and full characterization of the compound
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Comparison of physical and chemical properties with other para-alkoxybenzoates
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Evaluation of potential applications in fragrance, flavor, or materials science
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Assessment of toxicological profile and environmental impact
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Structure-activity relationship studies within the series of para-alkoxybenzoates
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